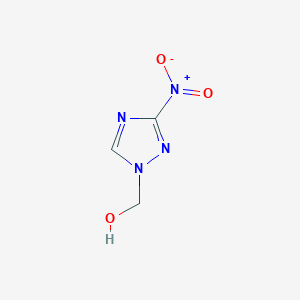![molecular formula C9H8N2 B14153819 Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile CAS No. 38447-89-1](/img/structure/B14153819.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is a bicyclic organic compound with the molecular formula C9H8N2. It is characterized by a rigid, bicyclic structure that includes a double bond and two cyano groups attached to the carbon atoms at positions 2 and 3. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with maleic anhydride followed by dehydration and subsequent reaction with ammonia can yield the desired dicarbonitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: The major products are dicarboxylic acids.
Reduction: The major products are primary amines.
Substitution: The products vary depending on the nucleophile used but generally include substituted derivatives of the original compound.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the bicyclic structure also allows for reactions that can modify the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound is similar in structure but contains an anhydride group instead of cyano groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of cyano groups.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: This compound has a single cyano group.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is unique due to the presence of two cyano groups, which impart distinct reactivity and potential for forming various derivatives. Its rigid bicyclic structure also makes it a valuable scaffold in synthetic chemistry.
Propriétés
Numéro CAS |
38447-89-1 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3H2 |
Clé InChI |
DJNPQHBMESQZIP-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)

![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)



![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)

